2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their varied biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acetamide backbone: This can be achieved by reacting 4-methoxyphenylacetic acid with an appropriate amine under dehydrating conditions.
Introduction of the pyridazinyl group: This step might involve the coupling of the intermediate with a pyridazine derivative, possibly using a palladium-catalyzed cross-coupling reaction.
Morpholine substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the acetamide moiety.
Reduction: Reduction reactions could target the pyridazinyl ring or the acetamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic agent due to its structural features that are common in drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-phenylacetamide: Lacks the pyridazinyl and morpholine groups.
N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide: Lacks the methoxyphenyl group.
2-(4-methoxyphenyl)-N-(4-pyridazinyl)acetamide: Lacks the morpholine group.
Uniqueness
The uniqueness of 2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in the similar compounds listed above.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-20-8-2-17(3-9-20)16-23(28)24-19-6-4-18(5-7-19)21-10-11-22(26-25-21)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYXFMZPRRXZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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